molecular formula C27H20N2O5 B4297851 10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No. B4297851
M. Wt: 452.5 g/mol
InChI Key: OVDHUMDTITXEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In

Mechanism of Action

The mechanism of action of 10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is not fully understood. However, it is believed to act by inhibiting the production of reactive oxygen species and reducing inflammation.
Biochemical and Physiological Effects:
10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may be beneficial in the treatment of various diseases. It has also been shown to have potential anticancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one in lab experiments is its potential biological activity. This compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in studying various diseases. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the study of 10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one. One potential direction is to study its potential use in cancer treatment. This compound has been shown to have potential anticancer properties, and further studies are needed to determine its efficacy in treating various types of cancer. Another potential direction is to study its potential use in treating inflammatory diseases, such as arthritis. Further studies are needed to determine the safety and efficacy of this compound in treating these diseases.

Scientific Research Applications

10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has been studied for its potential applications in scientific research. This compound has been shown to have potential biological activity, including anti-inflammatory and antioxidant properties. It has also been studied for its potential use in cancer treatment.

properties

IUPAC Name

5-[(3-methylphenyl)methyl]-7-nitro-9-phenoxybenzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O5/c1-18-8-7-9-19(14-18)17-28-22-12-5-6-13-24(22)34-25-16-21(33-20-10-3-2-4-11-20)15-23(29(31)32)26(25)27(28)30/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDHUMDTITXEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3OC4=CC(=CC(=C4C2=O)[N+](=O)[O-])OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 2
Reactant of Route 2
10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 3
10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 4
10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 5
10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 6
Reactant of Route 6
10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

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